3-methoxy-3-oxopropanimidothioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “3-methoxy-3-oxopropanimidothioic acid” is known as Somatostatin Receptor 2 (SSTR2). It is a protein that in humans is encoded by the SSTR2 gene. Somatostatin receptors are a group of G protein-coupled receptors that bind somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin Receptor 2 involves recombinant DNA technology. The gene encoding the receptor is cloned into an expression vector, which is then introduced into a suitable host cell line (e.g., E. coli, yeast, or mammalian cells). The host cells are cultured under specific conditions to express the receptor protein, which is then purified using various chromatographic techniques.

Industrial Production Methods: In an industrial setting, large-scale production of Somatostatin Receptor 2 can be achieved using bioreactors. The host cells expressing the receptor are grown in bioreactors with controlled parameters such as temperature, pH, and oxygen levels. The receptor protein is harvested from the culture medium and purified using affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Somatostatin Receptor 2 primarily undergoes binding interactions rather than traditional chemical reactions. It binds to its ligand, somatostatin, through specific interactions at the receptor’s binding site.

Common Reagents and Conditions: The binding of somatostatin to Somatostatin Receptor 2 occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C. The binding affinity can be measured using radiolabeled somatostatin or fluorescently labeled ligands.

Major Products Formed: The primary product of the interaction between somatostatin and Somatostatin Receptor 2 is the receptor-ligand complex. This complex initiates a cascade of intracellular signaling events that regulate various physiological processes.

Aplicaciones Científicas De Investigación

Somatostatin Receptor 2 has numerous applications in scientific research, including:

Chemistry: Used as a model system to study G protein-coupled receptor (GPCR) signaling and ligand-receptor interactions.

Biology: Investigated for its role in regulating hormone secretion, neurotransmission, and cell proliferation.

Medicine: Targeted in the development of diagnostic and therapeutic agents for diseases such as neuroendocrine tumors, acromegaly, and Cushing’s disease.

Industry: Utilized in the production of recombinant proteins and in drug discovery for screening potential therapeutic compounds.

Mecanismo De Acción

Somatostatin Receptor 2 exerts its effects by binding to the peptide hormone somatostatin. Upon binding, the receptor undergoes a conformational change that activates associated G proteins. These G proteins then modulate various intracellular signaling pathways, including the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of protein phosphatases. These signaling events lead to the inhibition of hormone secretion, cell proliferation, and neurotransmitter release.

Comparación Con Compuestos Similares

- Somatostatin Receptor 1 (SSTR1)

- Somatostatin Receptor 3 (SSTR3)

- Somatostatin Receptor 4 (SSTR4)

- Somatostatin Receptor 5 (SSTR5)

Comparison: While all somatostatin receptors bind to somatostatin, they differ in their tissue distribution, binding affinities, and the specific intracellular signaling pathways they activate. Somatostatin Receptor 2 is unique in its high affinity for somatostatin and its predominant expression in the central nervous system and endocrine tissues. This makes it a critical target for therapeutic interventions in neuroendocrine disorders.

Propiedades

IUPAC Name |

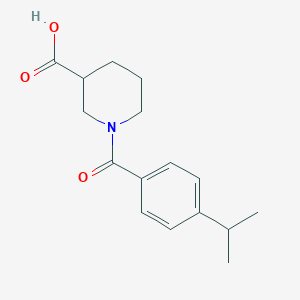

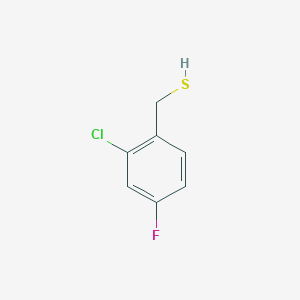

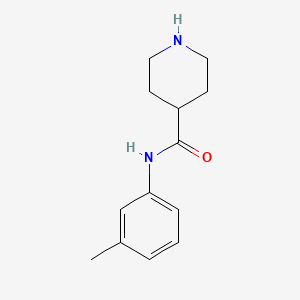

3-methoxy-3-oxopropanimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXKSWIBOSXJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC(=N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dichlorophenyl)methylazaniumyl]butanoate](/img/structure/B7807271.png)

![N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7807291.png)